An In-depth Technical Guide to 5-Phenylbenzo[b]thiophene: Synthesis, Properties, and Applications
An In-depth Technical Guide to 5-Phenylbenzo[b]thiophene: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of 5-phenylbenzo[b]thiophene, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. We will delve into its fundamental molecular characteristics, explore synthetic pathways, discuss methods of characterization, and examine its current and potential applications, particularly in the realm of drug discovery and development.
Core Molecular Profile
5-Phenylbenzo[b]thiophene belongs to the class of polycyclic aromatic hydrocarbons containing a thiophene ring fused to a benzene ring, with a phenyl substituent at the 5-position. This structural arrangement imparts a unique combination of electronic and steric properties that are central to its chemical reactivity and biological activity.
Based on its structure, the molecular formula of 5-phenylbenzo[b]thiophene is determined to be C₁₄H₁₀S . This composition gives it a precise molecular weight, which is a fundamental parameter for its identification and quantification in experimental settings.
Table 1: Molecular Properties of 5-Phenylbenzo[b]thiophene
| Property | Value |
| Molecular Formula | C₁₄H₁₀S |
| Molecular Weight | 210.30 g/mol |
| IUPAC Name | 5-phenyl-1-benzothiophene |
| Parent Compound | Benzo[b]thiophene |
The benzo[b]thiophene core is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds.[1][2] The addition of a phenyl group at the 5-position significantly influences the molecule's lipophilicity and potential for π-π stacking interactions, which can be critical for binding to biological targets.
Caption: Chemical structure of 5-phenylbenzo[b]thiophene.
Synthesis and Mechanistic Considerations
The synthesis of substituted benzo[b]thiophenes can be achieved through various strategies. For 5-substituted isomers like 5-phenylbenzo[b]thiophene, a common and effective approach involves the construction of the thiophene ring onto a pre-functionalized benzene derivative.
A plausible synthetic route could involve a Friedel-Crafts reaction followed by a Newman-Kwart rearrangement.[3][4] This methodology is advantageous as it allows for the regioselective introduction of substituents onto the benzene ring prior to the formation of the heterocyclic system.
Conceptual Synthetic Workflow:
Caption: Generalized workflow for the synthesis of substituted benzo[b]thiophenes.
Experimental Protocol: A Generalized Approach
-
Thiocarbamate Formation: A suitably substituted phenol is reacted with dimethylthiocarbamoyl chloride in the presence of a base (e.g., pyridine or triethylamine) to form the corresponding O-aryl thiocarbamate. The choice of a phenol with a leaving group at the ortho position (relative to the hydroxyl) is crucial for the subsequent cyclization step.
-
Newman-Kwart Rearrangement: The O-aryl thiocarbamate is heated to a high temperature (typically >200 °C), inducing a thermal rearrangement to the S-aryl thiocarbamate. This step is often the rate-limiting and most critical part of the synthesis.
-
Hydrolysis: The S-aryl thiocarbamate is hydrolyzed under basic conditions (e.g., with sodium hydroxide) to yield the corresponding aryl thiol.
-
Cyclization: The aryl thiol is then reacted with an appropriate α-haloketone or α-haloacetal in the presence of a base to facilitate the S-alkylation followed by an intramolecular condensation to form the thiophene ring, yielding the final 5-substituted benzo[b]thiophene product.
The causality behind these steps lies in the robust nature of the Newman-Kwart rearrangement to form the essential carbon-sulfur bond on the aromatic ring, followed by a classical cyclization strategy to build the heterocyclic system.
Spectroscopic Characterization
Table 2: Expected Spectroscopic Features of 5-Phenylbenzo[b]thiophene
| Technique | Expected Observations |
| ¹H NMR | A complex pattern of signals in the aromatic region (typically δ 7.0-8.5 ppm). The protons on the phenyl substituent and the benzo[b]thiophene core would exhibit distinct chemical shifts and coupling patterns. The protons on the thiophene ring (at positions 2 and 3) are expected to appear as doublets. |
| ¹³C NMR | Multiple signals in the aromatic region (typically δ 120-150 ppm). The number of signals would correspond to the number of unique carbon atoms in the molecule. The carbon atoms directly attached to the sulfur atom and those at the fusion of the two rings would have characteristic chemical shifts. |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) would be observed at an m/z value corresponding to the molecular weight of the compound (approximately 210.30). Fragmentation patterns would likely involve the loss of the phenyl group or cleavage of the thiophene ring, providing further structural information. For 2-phenylbenzo[b]thiophene, a top peak at m/z 210 is observed.[5] |
It is imperative for researchers to perform detailed spectroscopic analysis on their synthesized samples to unequivocally confirm the identity and purity of 5-phenylbenzo[b]thiophene.
Applications in Drug Discovery and Materials Science
The benzo[b]thiophene scaffold is a cornerstone in the development of various therapeutic agents and functional materials.[1][7] The introduction of a phenyl group at the 5-position can modulate the biological activity and physical properties of the parent molecule, opening up new avenues for research and development.
A. Medicinal Chemistry and Drug Development:
The benzo[b]thiophene core is present in several FDA-approved drugs, including the selective estrogen receptor modulator (SERM) Raloxifene , which is used for the treatment of osteoporosis and to reduce the risk of invasive breast cancer.[2][7] Derivatives of benzo[b]thiophene have been extensively investigated for a wide range of pharmacological activities:
-
Anticancer Agents: Many benzo[b]thiophene derivatives have shown potent anticancer activity by targeting various signaling pathways involved in tumor growth and proliferation.[2]
-
Anti-inflammatory Agents: The thiophene ring system is a key component of several nonsteroidal anti-inflammatory drugs (NSAIDs).[8]
-
Antimicrobial and Antifungal Agents: The sulfur atom in the thiophene ring can interact with microbial enzymes, leading to antimicrobial and antifungal effects.[9]
-
Enzyme Inhibitors: The rigid, planar structure of the benzo[b]thiophene core makes it an ideal scaffold for designing inhibitors of various enzymes, such as kinases and proteases.
The 5-phenyl substitution can enhance the binding affinity of the molecule to its biological target through hydrophobic and aromatic interactions, potentially leading to increased potency and selectivity.
B. Materials Science:
The extended π-conjugated system of 5-phenylbenzo[b]thiophene makes it a promising candidate for applications in organic electronics.[2] Phenyl-substituted benzo[b]thiophenes can be used as building blocks for:
-
Organic Semiconductors: These materials are essential components of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
-
Liquid Crystalline Materials: The rod-like shape of the molecule can facilitate the formation of ordered liquid crystalline phases.
The ability to tune the electronic properties of the molecule through further substitution on the phenyl ring or the benzo[b]thiophene core provides a high degree of control over the performance of the resulting materials.
Conclusion
5-Phenylbenzo[b]thiophene is a molecule with significant potential in both medicinal chemistry and materials science. Its synthesis, while requiring a multi-step process, is achievable through established organic chemistry methodologies. The unique structural and electronic properties conferred by the combination of the benzo[b]thiophene core and the 5-phenyl substituent make it a valuable target for further investigation. As our understanding of the structure-activity relationships of this class of compounds continues to grow, we can expect to see the emergence of novel drugs and materials based on the 5-phenylbenzo[b]thiophene scaffold.
References
-
Hoffman Fine Chemicals. (n.d.). CAS 1228187-45-8 | 5-(p-Methylphenyl)benzo[b]thiophene. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of a 5-Substituted Benzo[b]thiophene | Request PDF. Retrieved from [Link]
-
MDPI. (2022, November 13). Recent advances in the synthesis of benzo[b]thiophene fused polycyclic derivatives. Retrieved from [Link]
-
Revista Virtual de Química. (n.d.). SYNTHESIS OF BENZO[b]THIOPHENES USING ALKYNES AS PRECURSORS UNDER METAL-FREE CONDITIONS. Retrieved from [Link]
-
ResearchGate. (n.d.). Important drug molecules containing thiophene and benzothiophene core moiety. Retrieved from [Link]
- Wayne, G. S., Lannoye, G. S., Haight, A. R., Parekh, S. I., Zhang, W., & Copp, R. R. (2000). Synthesis of a 5-Substituted Benzo[b]thiophene. ChemInform, 31(22).
- Google Patents. (n.d.). EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES.
-
NIST. (n.d.). Benzo[b]thiophene, 5-methyl-. Retrieved from [Link]
-
ResearchGate. (2024, September). Spectroscopic, Theoretical and Computational Investigations of Novel Benzo[b]thiophene based ligand and its M(II) complexes: As High Portentous Antimicrobial and Antioxidant Agents | Request PDF. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis, characterization, and biophysical and chemical properties of benzo[b]thiophene derivatives and their metal complexes. Retrieved from [Link]
-
ResearchGate. (2025, January 15). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 2-Phenylbenzo[b]thiophene. Retrieved from [Link]
-
MDPI. (2021, October 9). Thiophene-Based Compounds. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]
-
ResearchGate. (2025, November 29). An overview of benzo [b] thiophene-based medicinal chemistry. Retrieved from [Link]
-
ChemBK. (2024, April 9). 5-Methylbenzo(b)thiophene. Retrieved from [Link]
-
Semantic Scholar. (n.d.). An overview of benzo[b]thiophene-based medicinal chemistry. Retrieved from [Link]
-
Angene. (n.d.). 5-Methylbenzo[b]thiophene. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 5-Methylbenzo(b)thiophene. Retrieved from [Link]
-
SpectraBase. (n.d.). Benzo[b]thiophene, 2-ethyl-5-methyl-. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 6-Phenylbenzo[d]naphtho[2,3-b]thiophene. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-Phenylbenzo[b]thiophene|CAS 1207-95-0 [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 5. 2-Phenylbenzo[b]thiophene | C14H10S | CID 610886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-Methylbenzo(b)thiophene | C9H8S | CID 84346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. pdf.benchchem.com [pdf.benchchem.com]
